CAS 1408076-41-4 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane SDS
CAS 1408076-41-4 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane SDS
This in-depth technical guide details the chemical identity, synthesis, safety, and applications of 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (CAS 1408076-41-4).
CAS: 1408076-41-4 Formula: C₆H₁₁NO₂ Molecular Weight: 129.16 g/mol
Executive Summary
8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is a bridged bicyclic heterocycle used primarily as a scaffold in medicinal chemistry. It represents a conformationally restricted analog of morpholine. By tethering the morpholine ring into a bicyclic [3.2.1] system, this scaffold reduces the entropic penalty of binding to protein targets, potentially increasing potency and selectivity in drug discovery programs (e.g., kinase inhibitors, GPCR ligands).
The compound is characterized by:
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A bridged core: The 6-oxa-3-azabicyclo[3.2.1]octane skeleton.
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A hydroxyl handle: Located at the C8 position (the one-carbon bridge), allowing for further functionalization (esters, ethers, oxidation to ketone).
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Stereochemistry: The hydroxyl group can exist in endo or exo orientations relative to the nitrogen bridge; CAS 1408076-41-4 typically refers to a specific stereoisomer (often the exo-alcohol derived from hydride reduction of the ketone) or the racemate depending on the supplier specification.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane |
| CAS Number | 1408076-41-4 |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 Da |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Water (pH dependent) |
| pKa (Calc.) | ~8.5 (Secondary amine) |
| H-Bond Donors | 2 (NH, OH) |
| H-Bond Acceptors | 3 (N, O-ether, O-alcohol) |
| Stereocenters | C1, C5, C8 (Bridgeheads and Bridge) |
Synthesis & Manufacturing
The synthesis of the 6-oxa-3-azabicyclo[3.2.1]octane core is non-trivial and typically involves constructing the bicyclic system from functionalized piperidines or via transannular cyclization.
Core Synthetic Pathway
The most scalable route involves the reduction of the corresponding ketone intermediate, 3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one (CAS 1384427-80-8), followed by deprotection.
Step 1: Synthesis of the Bicyclic Ketone
The ketone core is often constructed via a double Mannich-type cyclization or an intramolecular etherification strategy.
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Precursors: Functionalized 3-pyrrolines or diallylamine derivatives.
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Key Intermediate:3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one .[1]
Step 2: Stereoselective Reduction (Ketone to Alcohol)
The ketone at C8 is reduced to the alcohol. The choice of reducing agent dictates the stereochemical outcome (endo vs. exo).
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Reagents: Sodium Borohydride (NaBH₄) in Methanol or L-Selectride.
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Outcome: NaBH₄ typically favors the thermodynamic product (often the exo-alcohol due to steric approach of the hydride from the more accessible face).
Step 3: Deprotection (Hydrogenolysis)
If the nitrogen is protected (e.g., N-Benzyl), it is removed to yield the free amine (CAS 1408076-41-4).
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Conditions: H₂, Pd/C (10%), Ethanol/Methanol.
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Purification: Crystallization or Ion-Exchange Chromatography.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from the bicyclic ketone precursor to the final target.
Caption: Synthetic pathway converting the N-benzyl ketone precursor to the target 8-hydroxy bicyclic amine.
Safety & Handling (SDS Guidelines)
Note: As a research chemical, comprehensive toxicological data (LD50) may not be fully established. The following guidelines are based on "Prudent Practices in the Laboratory" for bicyclic secondary amines and alcohols.
Hazard Identification (GHS Classification)
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Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.[2]
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling Protocols
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Engineering Controls: Always handle inside a certified chemical fume hood.
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PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and a lab coat.
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Storage: Store at 2–8°C (Refrigerate). The compound contains a secondary amine and may be hygroscopic or sensitive to CO₂ (carbamate formation). Keep under inert atmosphere (Argon/Nitrogen) for long-term storage.
Emergency Decision Tree
Caption: Emergency response protocol for exposure to CAS 1408076-41-4.
Applications in Drug Discovery
This compound serves as a high-value scaffold (molecular building block) in the design of bioactive molecules.
Pharmacophore Features
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Bioisostere: It acts as a bridged bioisostere of morpholine . Morpholine is a common solubilizing group in drugs (e.g., Gefitinib), but it is conformationally flexible.
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Conformational Restriction: By locking the morpholine ring into the [3.2.1] bicyclic system, the scaffold reduces the entropic cost of binding to a target protein. This often leads to:
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Higher Potency: Stronger binding affinity.
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Improved Selectivity: Rigid structures fit fewer "off-target" pockets.
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Vector Positioning: The C8-hydroxyl group provides a vector perpendicular to the main ring plane, allowing medicinal chemists to probe specific regions of a binding pocket (e.g., hydrogen bonding with backbone residues).
Target Classes
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Kinase Inhibitors: Used to replace solvent-exposed morpholine rings to improve physicochemical properties.
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GPCR Ligands: The bicyclic amine core mimics neurotransmitter structures (similar to tropane alkaloids).
References
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Sigma-Aldrich. (n.d.). EXO-8-HYDROXY-6-OXA-3-AZABICYCLO[3.2.1]OCTANE Product Page. Retrieved from
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World Intellectual Property Organization (WIPO). (2023). WO2023005928: 8-OXO-3-AZABICYCLO[3.2.1]OCTANE COMPOUND OR SALT THEREOF. (Describes related ketone intermediates and ATR inhibitor applications). Retrieved from
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PubChem. (n.d.).[3] Compound Summary for 6-oxa-3-azabicyclo[3.2.1]octane derivatives. Retrieved from
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Matsuo, J. et al. (2018). Synthesis of 8-Oxabicyclo[3.2.1]octanes. Thieme Chemistry. (Describes synthetic methodology for the oxabicyclo core). Retrieved from
